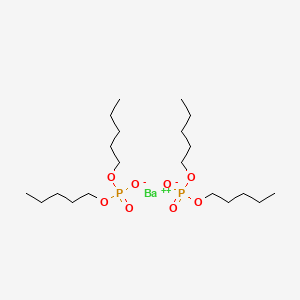

Barium diamyl phosphate

Description

Barium diamyl phosphate is an organophosphate compound derived from diamyl phosphate (CAS 3138-42-9) , where barium replaces hydrogen in the phosphate ester group. Organophosphates like this compound are historically used as anti-wear agents, antioxidants, or corrosion inhibitors in lubricants . However, its barium content raises environmental concerns, as heavy metal additives are discouraged in modern formulations due to toxicity and persistence .

Properties

CAS No. |

68698-63-5 |

|---|---|

Molecular Formula |

C20H44BaO8P2 |

Molecular Weight |

611.8 g/mol |

IUPAC Name |

barium(2+);dipentyl phosphate |

InChI |

InChI=1S/2C10H23O4P.Ba/c2*1-3-5-7-9-13-15(11,12)14-10-8-6-4-2;/h2*3-10H2,1-2H3,(H,11,12);/q;;+2/p-2 |

InChI Key |

QOKSCAYQPJYQQI-UHFFFAOYSA-L |

Canonical SMILES |

CCCCCOP(=O)([O-])OCCCCC.CCCCCOP(=O)([O-])OCCCCC.[Ba+2] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Barium diamyl phosphate can be synthesized through a precipitation reaction between a soluble barium salt and diamyl phosphate under controlled conditions. For instance, dissolving barium chloride in distilled water and then slowly adding a solution of diamyl phosphate while stirring continuously can result in the formation of this compound as a precipitate.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale precipitation reactions. The process would typically include the use of industrial-grade barium chloride and diamyl phosphate solutions, with careful control of reaction conditions such as temperature, pH, and concentration to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Barium diamyl phosphate can undergo various chemical reactions, including:

Precipitation Reactions: When mixed with solutions containing sulfate ions, it can form barium sulfate as a precipitate.

Substitution Reactions: It can react with other phosphate compounds to form different barium phosphate derivatives.

Common Reagents and Conditions

Reagents: Common reagents include barium chloride, diamyl phosphate, and sulfate salts.

Conditions: Reactions are typically carried out in aqueous solutions at room temperature, with continuous stirring to ensure complete mixing.

Major Products

Barium Sulfate: Formed from precipitation reactions with sulfate ions.

Other Barium Phosphates: Formed from substitution reactions with other phosphate compounds.

Scientific Research Applications

Barium diamyl phosphate has several applications in scientific research:

Chemistry: Used as a reagent in various chemical reactions and synthesis processes.

Biology: Employed in studies involving phosphate metabolism and enzyme interactions.

Medicine: Investigated for its potential use in medical imaging and as a contrast agent in diagnostic procedures.

Industry: Utilized in the production of specialized ceramics and as a component in certain types of glass.

Mechanism of Action

The mechanism by which barium diamyl phosphate exerts its effects involves its interaction with molecular targets such as enzymes and cellular structures. The phosphate groups can participate in phosphorylation reactions, which are crucial in many biological processes. Additionally, the barium ions can interact with other ions and molecules, influencing various chemical and physical properties.

Comparison with Similar Compounds

Chemical Structure and Classification

| Compound | Chemical Class | Key Structural Features |

|---|---|---|

| Barium diamyl phosphate | Metal organophosphate | Barium bound to diamyl phosphate ester |

| Zinc diamyl dithiocarbamate (ZDDC) | Metal dithiocarbamate | Zinc coordinated with diamyl dithiocarbamate |

| Butylated hydroxyl toluene (BHT) | Phenolic antioxidant | Methyl-substituted phenol |

| Diphenyl phosphate (DPP) | Aryl phosphate ester | Phenyl groups attached to phosphate |

| Barium phosphate (Ba₃(PO₄)₂) | Inorganic phosphate | Ionic lattice of Ba²⁺ and PO₄³⁻ ions |

Key Observations :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.